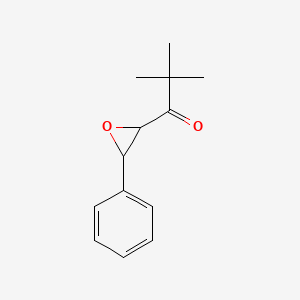

2,2-Dimethyl-1-(3-phenyloxiran-2-yl)propan-1-one

Description

Properties

CAS No. |

60843-66-5 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2,2-dimethyl-1-(3-phenyloxiran-2-yl)propan-1-one |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)12(14)11-10(15-11)9-7-5-4-6-8-9/h4-8,10-11H,1-3H3 |

InChI Key |

AOBSWBDDACZYAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Visible Light-Induced Aerobic Epoxidation of α,β-Unsaturated Ketones

A prominent method for synthesizing this compound involves visible light-induced aerobic epoxidation of α,β-unsaturated ketones. This approach utilizes a photosensitizer such as tetraphenylporphyrin (H2TPP) under oxygen atmosphere to generate singlet oxygen which reacts with the substrate to form the epoxide ring.

-

- Substrate: α,β-unsaturated ketone (e.g., 1a)

- Photosensitizer: H2TPP (0.04 mmol)

- Solvent: Dioxane

- Oxygen flow: 10 mL/min at 10 bar pressure

- Light source: Visible light irradiation

- Reaction time: Preirradiation under O2 for 36 h followed by stirring under N2 for 48 h

-

- The key step is the photoactivation of a peroxide intermediate (3b-1) formed from tetramethylguanidine peroxide.

- This intermediate reacts with the ketone substrate to form the epoxide via C–O bond formation and O–O cleavage.

- The process is exergonic with low free energy barriers (8.2 kcal/mol for peroxide formation and 15.6 kcal/mol for epoxide formation), indicating feasible kinetics.

-

- Isolated yield of this compound was reported as 48% (39.24 mg) under optimized flow synthesis conditions.

-

- Mild reaction conditions

- Use of molecular oxygen as oxidant

- Avoidance of hazardous oxidants

| Parameter | Details |

|---|---|

| Photosensitizer | Tetraphenylporphyrin (H2TPP) |

| Solvent | Dioxane |

| Oxygen pressure | 10 bar |

| Light source | Visible light |

| Reaction time | 36 h (preirradiation) + 48 h stirring |

| Yield | 48% isolated |

Reference: DICP research on visible light-induced aerobic epoxidation

Epoxide Formation via Nucleophilic Substitution and Subsequent Oxidation

Another approach involves preparing the α,β-unsaturated ketone precursor followed by epoxidation:

Step 1: Synthesis of α,β-Unsaturated Ketone Substrate

- Aldehyde substrates such as 2-(methylthio)benzaldehyde are synthesized via nucleophilic substitution reactions using sodium methylthiolate (NaSMe) in DMF under argon atmosphere.

- Typical yields for aldehyde intermediates range from 46% to 95% depending on substitution patterns.

Step 2: Epoxidation

- The α,β-unsaturated ketone is then subjected to epoxidation using either peracids (e.g., m-CPBA) or catalytic systems.

- Epoxidation can be performed under mild conditions with controlled temperature and solvent choice to favor formation of the oxirane ring.

| Reagent | Amount/Equiv. | Conditions | Yield (%) |

|---|---|---|---|

| Sodium methylthiolate | 1.14 equiv. | DMF, argon, 0–70 °C, 16 h | 46–95 |

| Aldehyde substrate | 1.00 equiv. |

General procedure adapted from Oxford University and Vertex Pharmaceuticals research

Reference: General procedure F from Oxford research

Summary of Key Research Findings

| Method | Key Features | Yield (%) | Notes |

|---|---|---|---|

| Visible Light-Induced Aerobic Epoxidation | Mild, uses O2, photosensitizer H2TPP | 48 | Flow synthesis, low energy barriers |

| Nucleophilic Substitution + Epoxidation | Stepwise approach, aldehyde synthesis then epoxidation | 46–95 (aldehyde) | Robust aldehyde prep, classical epoxidation |

| Yb(OTf)3 Catalyzed Epoxide Functionalization | Catalytic ring-opening, derivatization | Variable | Useful for downstream modifications |

Detailed Notes on Reaction Mechanisms and Energy Profiles

- The visible light epoxidation proceeds via a photoexcited peroxide intermediate with a low activation barrier (8.2 kcal/mol) for peroxide formation and 15.6 kcal/mol for epoxide ring closure.

- The overall reaction is exergonic, favoring product formation.

- The use of oxygen as the terminal oxidant and visible light as energy source makes this a green and sustainable method.

- Alternative classical epoxidation methods may involve peracids or metal catalysts but often require harsher conditions or generate more waste.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-phenyloxiran-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce diols.

Scientific Research Applications

Chemical Properties and Structure

2,2-Dimethyl-1-(3-phenyloxiran-2-yl)propan-1-one has the CID number 271616 in the PubChem database . The compound's structure includes a phenyl group, an oxirane ring, and a dimethylpropan-1-one group .

Synthesis Applications

Epoxidation Reactions:

- This compound is involved in visible light-induced aerobic epoxidation reactions . In such reactions, the origin of the incorporated oxygen atom in the epoxides comes from molecular oxygen .

- The use of tetramethylguanidine, oxygen (), a photosensitizer such as H2TPP, and light are crucial for the epoxidation process . The reaction is suppressed in the presence of singlet oxygen inhibitors like DABCO and , suggesting that singlet oxygen accounts for the epoxidation .

Synthesis of Arenastatin A:

- The compound may be used as an intermediate in the synthesis of Arenastatin A, a cytotoxic cyclic depsipeptide of marine origin .

Spectroscopic Data

Experimental Procedures

- Purification of reaction products involving this compound is typically carried out using silica gel chromatography .

Role in Mechanism Exploration

- This compound is used in mechanism exploration experiments to understand reaction pathways .

- It has been observed that the change of 3b under light is key to the reaction .

Discussion

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-phenyloxiran-2-yl)propan-1-one involves its interaction with molecular targets through its reactive oxirane ring. This ring can undergo ring-opening reactions, forming covalent bonds with nucleophiles. The pathways involved may include enzyme-catalyzed transformations and interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with similar derivatives, focusing on substituent effects, synthesis yields, and applications.

Substituent Variations and Molecular Properties

Table 1: Key Structural Analogs and Properties

*Assumed based on structural analogs.

Research Findings and Data

Spectroscopic Characterization

- NMR Data : For 2,2-Dimethyl-1-(p-tolyl)propan-1-one (4aa), ¹H NMR signals at δ 7.66 (d, J = 7.6 Hz) and δ 2.38 (s) confirm aromatic protons and methyl groups, respectively .

- Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of such compounds, ensuring accurate stereochemical assignments .

Biological Activity

2,2-Dimethyl-1-(3-phenyloxiran-2-yl)propan-1-one, with the CAS number 60843-66-5, is a compound that has garnered interest due to its potential biological activities. Its molecular formula is CHO, and it has a molecular weight of 204.269 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 204.269 g/mol

- CAS Number : 60843-66-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antifungal Activity : Research indicates that compounds similar to this compound exhibit antifungal properties. These compounds can inhibit the growth of various phytopathogenic fungi, making them potential candidates for agricultural applications in controlling fungal diseases .

- Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanisms by which it induces cell death could involve the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with glutathione S-transferase (GST), which plays a crucial role in detoxification processes within cells .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : By generating ROS, the compound can disrupt cellular homeostasis, leading to oxidative stress and subsequent cell death.

- Enzyme Interaction : The inhibition of GST and other metabolic enzymes can hinder the detoxification processes in cells, making them more susceptible to damage from toxins and other harmful agents.

Case Studies

Several case studies have highlighted the biological effects of this compound:

Case Study 1: Antifungal Efficacy

A study conducted on various fungal strains demonstrated that derivatives of this compound exhibited significant antifungal activity. The minimum inhibitory concentration (MIC) was determined for several strains, showcasing its potential as a fungicide in agricultural settings.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Fusarium oxysporum | 25 |

| Aspergillus niger | 15 |

| Botrytis cinerea | 10 |

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects on human breast cancer cell lines (MCF-7). The results indicated that treatment with varying concentrations of the compound led to dose-dependent cell death.

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.